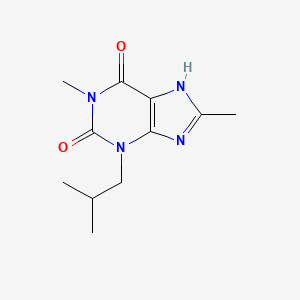
1,8-Dimethyl-3-isobutylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethyl-3-isobutylxanthine is a derivative of xanthine, a heterocyclic aromatic compound. Xanthine derivatives are known for their pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1,8-Dimethyl-3-isobutylxanthine involves several steps. One common method includes the alkylation of xanthine derivatives. The reaction typically involves the use of alkyl halides under basic conditions to introduce the isobutyl and methyl groups at the 3 and 1,8 positions, respectively . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1,8-Dimethyl-3-isobutylxanthine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides are used. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,8-Dimethyl-3-isobutylxanthine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1,8-Dimethyl-3-isobutylxanthine involves the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in cyclic AMP levels, which in turn activates protein kinase A (PKA). The activation of PKA results in various downstream effects, including decreased cell proliferation, increased differentiation, and induction of apoptosis . Additionally, the compound acts as an adenosine receptor antagonist, further influencing cellular signaling pathways .
Comparison with Similar Compounds
1,8-Dimethyl-3-isobutylxanthine can be compared with other xanthine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine has three methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Found in cocoa, theobromine has two methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases, theophylline has methyl groups at positions 1 and 3
Properties
CAS No. |
63908-28-1 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1,8-dimethyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)5-15-9-8(12-7(3)13-9)10(16)14(4)11(15)17/h6H,5H2,1-4H3,(H,12,13) |
InChI Key |
JGULMIZILIGJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















